5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine
Overview
Description
5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C6H9N3S . It has a molecular weight of 155.22 g/mol . The IUPAC name for this compound is 5-cyclopropyl-1,3,4-thiadiazol-2-ylamine .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Molecular Structure Analysis
The InChI code for 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine is 1S/C6H9N3S/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,9) .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives, including 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine, are diverse. For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another example is the synthesis of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Physical And Chemical Properties Analysis
5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine is a solid at room temperature . It should be stored at 4°C and protected from light .Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine derivatives have demonstrated notable antimicrobial properties. For instance, certain synthesized compounds showed potent antimicrobial spectrum against microbes such as Escherichia coli and Staphylococcus aureus. They also exhibited anti-inflammatory, analgesic, and ulcerogenic activities, indicating their potential in treating various inflammatory conditions (Ravindra Kumar & Hament Panwar, 2015).
Synthesis and Characterization
The synthesis process of 1,3,4-thiadiazole derivatives, including 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine, is crucial in developing these compounds. Methods for efficient synthesis under mild conditions have been explored, enhancing the practicality of producing these bioactive molecules (Kemparajegowda et al., 2019).
Anticancer Potential
Derivatives of 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine have been synthesized and evaluated for their anticancer activities. These compounds showed significant antiproliferative activity against various cancer cell lines, suggesting their potential as novel anticancer agents (Ulviye Acar Çevik et al., 2020).
Antimycobacterial Properties
Some synthesized Schiff base derivatives of 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine demonstrated significant antimycobacterial activities, particularly against Mycobacterium smegmatis. This highlights their potential in developing new treatments for mycobacterial infections (K. A. Dilmaghani et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXJSQZWPQDHJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356115 | |
Record name | 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine | |
CAS RN |
299937-30-7 | |
Record name | 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.